1-Methyl-3-(undec-10-en-1-yl)-1H-pyrrole
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Overview
Description
1-Methyl-3-(undec-10-en-1-yl)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound features a methyl group at the first position and an undec-10-en-1-yl group at the third position, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(undec-10-en-1-yl)-1H-pyrrole typically involves the reaction of 1-methylpyrrole with 10-undecenyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(undec-10-en-1-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the undec-10-en-1-yl group to a single bond.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products Formed
Oxidation: Pyrrole oxides
Reduction: Saturated pyrrole derivatives
Substitution: N-alkyl or N-acyl pyrrole derivatives
Scientific Research Applications
1-Methyl-3-(undec-10-en-1-yl)-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Methyl-3-(undec-10-en-1-yl)-1H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The undec-10-en-1-yl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrrole: Lacks the undec-10-en-1-yl group, making it less lipophilic.
3-(Undec-10-en-1-yl)-1H-pyrrole: Lacks the methyl group at the first position, potentially altering its reactivity and biological activity.
1-Methyl-3-(dec-9-en-1-yl)-1H-pyrrole: Similar structure but with a shorter alkyl chain, affecting its physical and chemical properties.
Uniqueness
1-Methyl-3-(undec-10-en-1-yl)-1H-pyrrole is unique due to the presence of both the methyl and undec-10-en-1-yl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
573990-07-5 |
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Molecular Formula |
C16H27N |
Molecular Weight |
233.39 g/mol |
IUPAC Name |
1-methyl-3-undec-10-enylpyrrole |
InChI |
InChI=1S/C16H27N/c1-3-4-5-6-7-8-9-10-11-12-16-13-14-17(2)15-16/h3,13-15H,1,4-12H2,2H3 |
InChI Key |
HUTRQOUFXNQBIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1)CCCCCCCCCC=C |
Origin of Product |
United States |
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